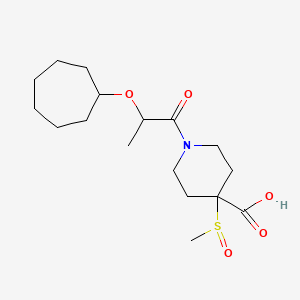![molecular formula C19H30N4O2 B7439622 3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as HPB-CD or hydroxypropyl-β-cyclodextrin. This compound is widely used as a solubilizer, stabilizer, and drug delivery agent in various pharmaceutical applications.
Mechanism of Action
The mechanism of action of HPB-CD involves the formation of inclusion complexes with the drug molecules. The hydrophobic cavity of HPB-CD encapsulates the hydrophobic drug molecule, thereby increasing its solubility in aqueous media. This complexation also protects the drug molecule from degradation and increases its stability.
Biochemical and Physiological Effects:
HPB-CD is generally considered safe for use in pharmaceutical applications. It is metabolized by the liver and excreted in the urine. HPB-CD has been shown to have no significant effect on the activity of liver enzymes or on the levels of blood glucose, cholesterol, and triglycerides.
Advantages and Limitations for Lab Experiments
The advantages of using HPB-CD in lab experiments include its ability to solubilize and stabilize poorly soluble drugs, enhance the bioavailability of drugs, and protect proteins and enzymes from degradation. However, the use of HPB-CD in lab experiments may also have limitations, such as the potential for the formation of inclusion complexes with endogenous molecules, which may interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the use of HPB-CD in scientific research. One area of interest is the development of novel drug delivery systems using HPB-CD. Another area of interest is the use of HPB-CD in the formulation of vaccines and immunotherapeutic agents. Additionally, the potential for the use of HPB-CD in the treatment of neurodegenerative diseases and cancer is currently being investigated.
Conclusion:
In conclusion, HPB-CD is a versatile compound that has gained significant attention in the scientific research community. Its ability to solubilize and stabilize poorly soluble drugs, enhance the bioavailability of drugs, and protect proteins and enzymes from degradation makes it a valuable tool in pharmaceutical research. While there are limitations to its use in lab experiments, the potential for the development of novel drug delivery systems and the treatment of various diseases makes HPB-CD an exciting area of research for the future.
Synthesis Methods
The synthesis of HPB-CD involves the reaction of β-cyclodextrin with propylene oxide in the presence of a base catalyst. The resulting product is then reacted with 5-hydroxypentyl-1-piperazine to form HPB-CD. This synthesis method has been optimized to produce high yields of HPB-CD with good purity.
Scientific Research Applications
HPB-CD has been extensively used in scientific research for its ability to solubilize and stabilize poorly soluble drugs. It is also used as a drug delivery agent to enhance the bioavailability of drugs. HPB-CD has been shown to increase the solubility of various drugs, including anticancer agents, antifungal agents, and anti-inflammatory agents. It has also been used as a stabilizer for proteins and enzymes.
properties
IUPAC Name |
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-16-5-1-4-9-21-12-14-22(15-13-21)10-6-11-23-18-8-3-2-7-17(18)20-19(23)25/h2-3,7-8,24H,1,4-6,9-16H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKZTZGCQOXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCO)CCCN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)
![N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7439641.png)

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)